3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
Description
The compound 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide features a propanamide backbone with a benzenesulfonyl group at the third carbon and an N-substituted furan-methyl moiety bearing a thiophen-3-yl group. Key structural attributes include:
- Benzenesulfonyl group: A strong electron-withdrawing substituent that enhances stability and may influence solubility and receptor interactions.
- Propanamide linker: A flexible chain that may facilitate binding interactions in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-18(9-11-25(21,22)16-4-2-1-3-5-16)19-12-15-6-7-17(23-15)14-8-10-24-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBZKLICEYAYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the core structures (benzenesulfonyl, thiophene, and furan rings) followed by their coupling. Common synthetic routes include:
Formation of the Benzenesulfonyl Group: This can be achieved through sulfonation of benzene using sulfuric acid or chlorosulfonic acid.
Synthesis of Thiophene and Furan Rings: These heterocyclic compounds can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The final step involves coupling the benzenesulfonyl group with the thiophene and furan rings. This can be done using reagents such as coupling agents (e.g., EDC, DCC) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
The compound 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Molecular Formula and Weight
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
Structural Characteristics
The compound features a benzenesulfonyl group, a thiophene ring, and a furan moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Induction of apoptosis |
| Compound B | HCT116 (Colon) | 15 | Cell cycle arrest |
| Compound C | PC12 (Neuroblastoma) | 5 | Inhibition of Aβ-induced apoptosis |
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds similar to This compound have been tested against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 50 |
| Compound E | Escherichia coli | 100 |
Neuroprotective Effects
Studies suggest that the compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can enhance cell viability in neurotoxic environments.
Case Study: Neuroprotection in PC12 Cells
A study evaluated the effects of the compound on PC12 cells exposed to amyloid-beta (Aβ). The results demonstrated:
- Increased Cell Viability : Significant protection was observed at concentrations ranging from 1.25 to 5 µg/mL.
- Mechanistic Insights : Western blot analysis indicated that the compound promotes phosphorylation of Akt and GSK-3β, reducing NF-κB expression, which suggests a protective mechanism against apoptosis.
Synthesis Overview
The synthesis of This compound typically involves multi-step reactions including:
- Functionalization of Furan and Thiophene Rings : This step enhances the reactivity of the rings.
- Formation of the Amide Bond : Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the amine and carboxylic acid derivatives.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Oxadiazole Motifs
Compounds 7c–7f (): These derivatives (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-substituted-phenylpropanamides) share a propanamide core but differ in substituents:
- Sulfanyl vs. Sulfonyl: The sulfanyl (–S–) linker in 7c–7f contrasts with the benzenesulfonyl (–SO₂–) group in the target compound.
- Heterocycles : Oxadiazole and thiazole rings in 7c–7f vs. furan-thiophene in the target. Oxadiazoles are planar and may enhance metabolic stability, while furan-thiophene systems could improve lipophilicity .
- Molecular Weight (MW) : 7c–7f (MW 375–389 g/mol) are lighter than the target compound (estimated MW >400 g/mol due to the benzenesulfonyl group). Higher MW may impact pharmacokinetics, such as absorption and distribution .
Thiazole-Furan Hybrids
Compound 31 ():
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide exhibits:
- Thiazole vs. Thiophene: The thiazole ring in compound 31 may engage in hydrogen bonding via its amino group, unlike the nonpolar thiophene in the target compound. This difference could alter biological target specificity .
- Biological Activity : Compound 31 shows anticancer activity via KPNB1 inhibition. The target compound’s benzenesulfonyl group might confer distinct interaction profiles, such as enhanced binding to sulfhydryl-containing enzymes .
Ranitidine-Related Compounds
Ranitidine Impurities (Evidences 4–5): Ranitidine derivatives (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol) highlight:
- Amino vs. Sulfonyl Substituents: The dimethylamino group (–N(CH₃)₂) in ranitidine impurities is electron-donating, increasing solubility in acidic environments. In contrast, the benzenesulfonyl group in the target compound may reduce basicity and solubility in aqueous media .
Tetrazole and Triazole Derivatives
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)Propanamide ():
- Tetrazole vs. Sulfonyl : The tetrazole ring (acidic, H-bond acceptor) contrasts with the sulfonyl group’s polarity. Tetrazoles often improve metabolic stability, while sulfonyl groups may enhance binding affinity to charged residues .
- Molecular Weight : At 335.4 g/mol, this compound is significantly lighter than the target, suggesting differences in membrane permeability .
Biological Activity
The compound 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a furan-thiophene structure, which contributes to its unique chemical properties. The presence of these heterocycles is known to enhance biological activity through various mechanisms.
Structural Formula
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain benzo[b]furans demonstrated nanomolar activity against lung cancer (A549) and renal cell carcinoma (ACHN) cell lines. These studies suggest that the incorporation of thiophene and furan rings can enhance the antiproliferative effects against various cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.08 | Tubulin polymerization inhibition |
| Compound B | ACHN | 0.06 | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
The biological activity of This compound is hypothesized to involve several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptotic Pathways : Studies indicate that related compounds induce apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Compounds with similar structures have been shown to cause G₂/M phase arrest, contributing to their antiproliferative effects .
Other Biological Activities
Beyond anticancer properties, compounds with similar scaffolds have demonstrated:
- Antimicrobial Activity : Some derivatives exhibit activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
- Antibiofilm Properties : Compounds in this class may inhibit biofilm formation, which is crucial for treating persistent infections caused by biofilm-forming pathogens .
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of a series of benzo[b]furan derivatives, revealing that modifications at the 5-position significantly enhanced activity against A549 cells. The most potent derivatives showed IC₅₀ values below 0.1 μM, indicating promising potential for further development as anticancer agents .
Study 2: Mechanistic Insights
Molecular docking studies indicated that these compounds bind effectively to tubulin proteins, disrupting their function and leading to cell death via apoptosis. This mechanism was corroborated by assays showing DNA fragmentation and increased levels of apoptotic markers following treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
